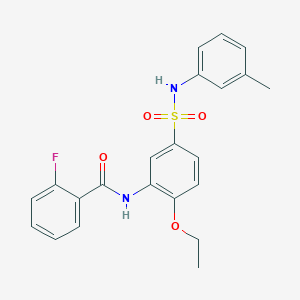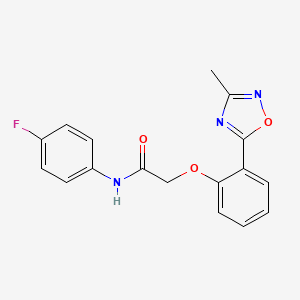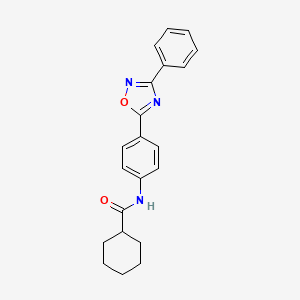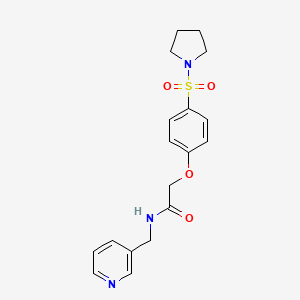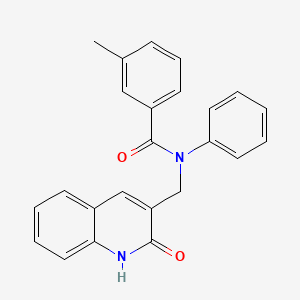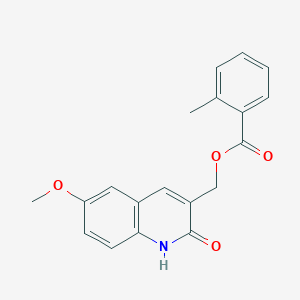
(2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-methylbenzoate, also known as HM-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HM-3 belongs to the family of quinoline derivatives, which have been extensively studied for their biological activity, including anti-inflammatory, anti-cancer, and anti-microbial properties.
科学的研究の応用
(2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-methylbenzoate has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its anti-cancer activity. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit cancer cell migration and invasion, which are critical steps in tumor metastasis.
In addition to its anti-cancer activity, this compound has also been studied for its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and reduce inflammation in animal models of arthritis and colitis.
作用機序
The mechanism of action of (2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-methylbenzoate is not fully understood, but studies suggest that it may act through multiple pathways. One proposed mechanism is that this compound inhibits the activity of the enzyme, phosphoinositide 3-kinase (PI3K), which is involved in cell signaling pathways that regulate cell growth, survival, and migration. Inhibition of PI3K activity can lead to the induction of apoptosis in cancer cells and the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase enzymes, which are responsible for the breakdown of cellular components. This compound also inhibits the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
In animal models of inflammation, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the activity of the nuclear factor kappa B (NF-kB) pathway, which is involved in the regulation of inflammation.
実験室実験の利点と制限
One of the advantages of using (2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-methylbenzoate in lab experiments is that it has a high yield and purity, making it easier to work with. This compound is also relatively stable and can be stored for extended periods without significant degradation.
One of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for research on (2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-methylbenzoate. One area of research is to further investigate its anti-cancer activity and determine its efficacy in different types of cancer. Another area of research is to explore its potential as an anti-inflammatory agent in human clinical trials. Additionally, researchers can investigate the mechanism of action of this compound more thoroughly to gain a better understanding of its biological activity. Finally, researchers can explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
合成法
The synthesis of (2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-methylbenzoate involves a multi-step process that starts with the reaction of 2-hydroxy-6-methoxyquinoline with formaldehyde to form the intermediate compound, (2-hydroxy-6-methoxyquinolin-3-yl)methanol. This intermediate is then reacted with 2-methylbenzoic acid in the presence of a catalyst to form the final product, this compound. The yield of this reaction is typically high, and the purity of the product can be achieved through recrystallization.
特性
IUPAC Name |
(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-5-3-4-6-16(12)19(22)24-11-14-9-13-10-15(23-2)7-8-17(13)20-18(14)21/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQOPHKGSBZITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC2=CC3=C(C=CC(=C3)OC)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

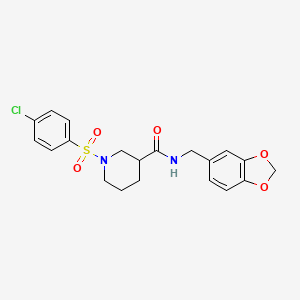
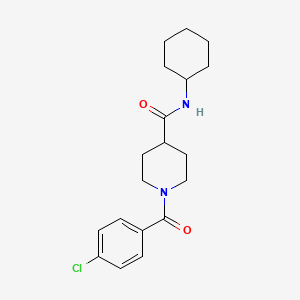

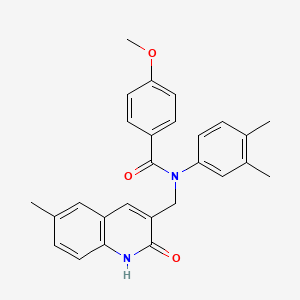

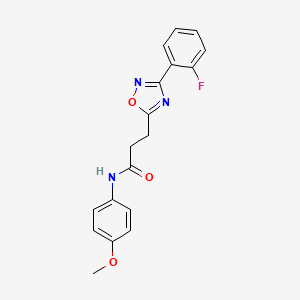
![methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate](/img/structure/B7716841.png)
